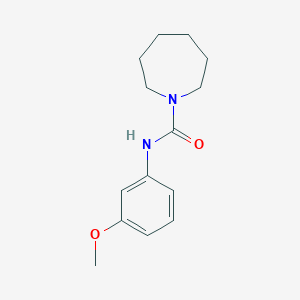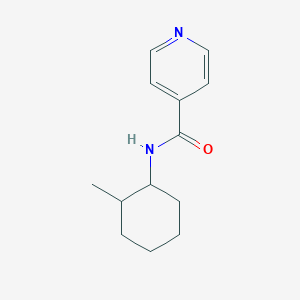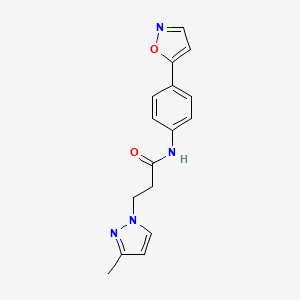![molecular formula C17H22N2O3 B7469813 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In 6]undecane-2,4-dione.
作用机制
The mechanism of action of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and division, leading to the inhibition of cancer cell growth. It may also stimulate the production of certain hormones and growth factors in plants, leading to increased plant growth and crop yield. In terms of its potential as a corrosion inhibitor, it may form a protective film on the surface of metals, preventing them from reacting with corrosive substances.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione vary depending on the application. In terms of its potential as an anticancer agent, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In terms of its potential as a plant growth regulator, it has been found to increase photosynthesis, stimulate root growth, and enhance nutrient uptake. In terms of its potential as a corrosion inhibitor, it has been found to effectively prevent corrosion of metals, leading to increased durability and lifespan.
实验室实验的优点和局限性
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using commonly available reagents. It is also stable under normal laboratory conditions and can be easily stored for extended periods of time. However, one of the limitations is that it may be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione. One potential direction is the further investigation of its potential as an anticancer agent. This could involve the development of new analogs with improved potency and selectivity, as well as the exploration of its potential in combination with other anticancer agents. Another potential direction is the further investigation of its potential as a plant growth regulator. This could involve the optimization of its application methods and the exploration of its potential in different crop species. Finally, there is potential for further investigation of its potential as a corrosion inhibitor, particularly in industrial applications where it could be used to extend the lifespan of metal structures and equipment.
合成方法
The synthesis of 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-chloroethylamine hydrochloride with phenoxyacetic acid in the presence of triethylamine. The resulting product is then treated with sodium hydride and 1,5-dibromopentane to yield 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione.
科学研究应用
3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been investigated for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. In agriculture, 3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione has been studied for its potential as a plant growth regulator. It has been found to promote plant growth and increase crop yield, making it a potential alternative to traditional chemical fertilizers. In industry, this compound has been investigated for its potential as a corrosion inhibitor. It has been found to effectively prevent corrosion of metals, making it a promising candidate for use in various industrial applications.
属性
IUPAC Name |
3-(2-phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15-17(10-6-1-2-7-11-17)18-16(21)19(15)12-13-22-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYFXKTXPFVAGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)

![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B7469762.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)



![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)